FN-1501: A Technical Guide to its Mechanism of Action in Cancer Cells
FN-1501: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-1501 is a potent, small-molecule multi-kinase inhibitor demonstrating significant promise in preclinical and early-phase clinical studies for the treatment of various malignancies. This document provides an in-depth technical overview of the mechanism of action of FN-1501 in cancer cells, with a focus on its molecular targets, downstream signaling effects, and cellular consequences. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of oncology.
Core Mechanism of Action
FN-1501 exerts its anti-neoplastic effects through the targeted inhibition of key protein kinases involved in cell cycle regulation and oncogenic signaling. Its primary targets are Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] By inhibiting these kinases, FN-1501 disrupts critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Inhibition of Cyclin-Dependent Kinases (CDKs)
FN-1501 is a potent inhibitor of CDK2, CDK4, and CDK6.[1] These kinases are fundamental regulators of cell cycle progression. Specifically, CDK4 and CDK6, in complex with cyclin D, initiate the phosphorylation of the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for the G1 to S phase transition. By inhibiting CDK4/6, FN-1501 prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest.
The inhibition of CDK2 by FN-1501 further reinforces this cell cycle blockade. CDK2, in complex with cyclin E, is also crucial for the G1/S transition and, in complex with cyclin A, for S phase progression.
Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)
FN-1501 is a highly potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) and overexpressed in various other cancers.[1] FLT3 mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways including RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT.[3] Preclinical data have shown that FN-1501 effectively inhibits the phosphorylation of FLT3 and its downstream effector STAT5 in human acute leukemia cell lines.[4] This inhibition leads to the suppression of pro-proliferative and anti-apoptotic signals.
Quantitative Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of FN-1501 against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of FN-1501
| Kinase Target | IC50 (nM) |
| FLT3 | 0.28 ± 0.01 |
| CDK2/cyclin A | 2.47 ± 0.21 |
| CDK4/cyclin D1 | 0.85 ± 0.28 |
| CDK6/cyclin D1 | 1.96 ± 0.08 |
Data sourced from MedChemExpress and GlpBio.[5][6][7]
Table 2: In Vitro Anti-proliferative Activity of FN-1501 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| RS4;11 | Acute Myeloid Leukemia | 0.05 ± 0.01 |
| HCT-116 | Colorectal Carcinoma | 0.09 ± 0.04 |
| NCI-H82 | Small Cell Lung Cancer | 0.11 ± 0.02 |
| MGC803 | Gastric Cancer | 0.37 ± 0.04 |
| MCF-7 | Breast Cancer | 2.84 ± 0.25 |
Data sourced from MedChemExpress and GlpBio.[5][6]
Signaling Pathways
The dual inhibition of CDKs and FLT3 by FN-1501 results in a multi-pronged attack on cancer cell signaling networks.
References
- 1. A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. glpbio.com [glpbio.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
